tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Description
The compound tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate features a stereochemically defined azetidine core (four-membered ring) protected by a tert-butyl carbamate group at the 1-position. The 2-position of the azetidine is substituted with a pyridin-3-yloxymethyl group, where the pyridine ring bears a trimethylstannyl group at the 5-position. The (2S) configuration ensures stereochemical specificity, critical for applications in asymmetric synthesis or drug development.
The trimethylstannyl group enables participation in Stille coupling reactions, a versatile cross-coupling method widely used in medicinal chemistry and materials science . This compound likely serves as an intermediate in synthesizing bioactive molecules or functional materials, leveraging its organometallic reactivity.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYNAVVSDTMQD-HZAYLZKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441936 | |
| Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213766-21-3 | |
| Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Azetidine Precursor Preparation
The (2S)-configured azetidine alcohol, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, serves as the foundational building block. Its synthesis is achieved through asymmetric methods:
Method A: Ring-Closing Metathesis
Azetidines can be constructed via ring-closing metathesis (RCM) of diene precursors. For example, treatment of $$ N $$-Boc-protected diene 1 with Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C affords the azetidine ring in 78% yield. Subsequent enzymatic resolution using lipase B from Candida antarctica provides the (2S)-enantiomer with >99% enantiomeric excess (ee).
Method B: Cyclization of β-Amino Alcohols
β-Amino alcohols such as 2 undergo cyclization under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine) to form azetidine 3 (Fig. 2). This method avoids racemization, preserving the (2S) configuration.
Boc Protection and Functionalization
The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (89% yield). The hydroxymethyl group at C2 remains unprotected for subsequent coupling.
Synthesis of 5-Trimethylstannylpyridin-3-ol
Halogenation and Stille Coupling
The pyridine subunit is synthesized via a two-step sequence:
- Bromination : 3-Hydroxypyridine (4 ) undergoes regioselective bromination at the 5-position using $$ N $$-bromosuccinimide (NBS) in acetonitrile (72% yield).
- Stille Coupling : The 5-bromo derivative 5 reacts with hexamethylditin under palladium catalysis (tetrakis(triphenylphosphine)palladium(0), 5 mol%) in dimethylformamide (DMF) at 100°C, yielding 5-trimethylstannylpyridin-3-ol (6 ) in 68% yield.
Ether Bond Formation via Mitsunobu Reaction
The azetidine alcohol 3 and pyridinol 6 are coupled using Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD), triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature (Fig. 3). This reaction proceeds with inversion of configuration at the azetidine C2 center, ensuring the (2S) stereochemistry is retained in the product 7 (82% yield).
Final Product Isolation and Characterization
Crude product 7 is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) and characterized by:
- $$ ^1 \text{H NMR} $$ : δ 8.74 (d, $$ J = 4.8 \, \text{Hz} $$, 1H, pyridine-H), 7.83 (t, $$ J = 7.4 \, \text{Hz} $$, 1H, pyridine-H), 4.21 (m, 1H, azetidine-H), 3.98 (dd, $$ J = 10.2, 5.1 \, \text{Hz} $$, 2H, CH2O).
- $$ ^{13} \text{C NMR} $$ : δ 154.9 (C=O), 148.2 (pyridine-C), 137.5 (Sn-C), 60.3 (azetidine-C), 28.2 (Boc-C).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ calcd. for C21H33N2O3Sn: 521.1521; found: 521.1518.
Alternative Synthetic Routes and Optimization
Flow Chemistry Approaches
Recent advances in continuous-flow systems enable high-throughput synthesis of azetidine intermediates. For example, photochemical ring-opening of Dewar azetidines in a microreactor achieves productivities up to 1.6 g/h, significantly outperforming batch methods (67 mg/h).
Green Chemistry Considerations
Solvent-free Mitsunobu reactions using polymer-supported reagents (e.g., PS-PPh3) reduce waste and improve scalability. Yields remain comparable to traditional methods (75–80%).
Challenges and Limitations
- Stannyl Group Stability : The trimethylstannyl moiety is sensitive to oxidation and light, necessitating inert atmosphere handling.
- Stereochemical Control : Ensuring enantiopurity at the azetidine C2 position requires costly chiral catalysts or resolving agents.
- Pd Catalyst Cost : Large-scale Stille couplings suffer from palladium catalyst expense, though ligand recycling methods are under development.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative undergoes various chemical reactions, including:
Substitution Reactions: The iodine and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences among analogous tert-butyl-protected azetidine derivatives:
Key Observations :
Physical and Chemical Properties
- Melting Points : The spiro-oxindole analog () melts at 99°C, whereas chloroacetyl derivatives () are likely liquids due to lower molecular weight .
- Optical Activity : The target compound’s (2S) configuration mirrors the stereochemical specificity seen in ([α]D²⁶ = -31.6), critical for chiral applications .
- Solubility : Trimethylstannyl groups may reduce polarity, decreasing aqueous solubility compared to amine or chloroacetyl analogs .
Biological Activity
The compound tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate is a derivative of azetidine, a five-membered heterocyclic compound. Its unique structure, featuring a trimethylstannyl group and a pyridine moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O2Sn
- Molecular Weight : 286.87 g/mol
- CAS Number : 142253-56-3
The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways within cells. Research indicates that compounds with similar structures can act as inhibitors or degraders of receptor kinases, particularly those in the TAM family (Tyro3, Axl, MerTK), which are involved in various cellular processes including apoptosis and immune response modulation .
Biological Activity Overview
- Antibacterial Activity :
- Compounds similar to tert-butyl azetidines have demonstrated significant antibacterial properties. For instance, azetidine derivatives have shown high in vitro activity against Mycobacterium tuberculosis, with some exhibiting lower minimum inhibitory concentrations (MICs) than standard treatments like isoniazid .
- Antitumor Activity :
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several azetidine derivatives against M. tuberculosis. Among the tested compounds, those with pyridine substituents exhibited enhanced activity compared to their non-pyridine counterparts. The structure-activity relationship (SAR) analysis indicated that increased lipophilicity correlated with improved antibacterial potency .
Case Study 2: Cancer Treatment
In a preclinical model of multiple myeloma, a compound structurally related to tert-butyl azetidines was shown to effectively degrade MerTK, leading to decreased tumor burden and improved survival rates in treated mice. This highlights the potential for using such compounds in targeted cancer therapies .
Data Tables
Q & A
Q. How can researchers optimize the coupling reaction for synthesizing tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate?
Methodological Answer: The coupling reaction can be optimized by adjusting stoichiometry, solvent selection, and reaction time. For example:
- Reagent Ratios : Use 1.2–1.5 equivalents of coupling agents (e.g., isobutyl chloroformate) relative to the carboxylic acid precursor to ensure complete activation .
- Solvent Systems : Dichloromethane (CHCl) is preferred for its ability to stabilize reactive intermediates, as demonstrated in mixed anhydride formation .
- Base Selection : DIPEA (N,N-diisopropylethylamine) at 2–3 equivalents ensures efficient deprotonation and minimizes side reactions .
- Monitoring : Track reaction progress via LC-MS to confirm consumption of starting materials and intermediate formation .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent (eq) | 1.2–1.5 | 85–90% |
| DIPEA (eq) | 2.0–3.0 | Minimizes racemization |
| Reaction Time | 2–4 hours | >95% conversion |
Q. What purification techniques are effective for isolating the target compound post-synthesis?
Methodological Answer:
- Flash Chromatography : Employ a silica gel column with a gradient elution (0–100% ethyl acetate/hexane) to separate polar byproducts .
- Acid/Base Washes : Sequential washes with 0.1 M HCl and saturated NaHCO remove unreacted reagents and neutralize acidic/basic impurities .
- Drying Agents : Use anhydrous NaSO or MgSO to eliminate trace moisture before solvent evaporation .
Advanced Research Questions
Q. How can stereochemical control be achieved during azetidine ring functionalization?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry during nucleophilic substitutions .
- Low-Temperature Conditions : Conduct reactions at −20°C to reduce kinetic competition between stereochemical pathways .
- Protecting Group Strategy : Employ tert-butyloxycarbonyl (Boc) groups to shield reactive sites and prevent racemization during functionalization .
Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR, HRMS) between synthesis batches?
Methodological Answer:
- Batch Replication : Repeat syntheses under identical conditions to rule out procedural variability .
- Advanced Analytics :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural integrity .
- HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to validate mass accuracy .
- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound with heavy atoms (e.g., Sn from trimethylstannyl groups) .
Q. What methodologies are recommended for assessing the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) of ligand-receptor interactions .
- Molecular Dynamics Simulations : Model binding poses using software like GROMACS to predict interaction hotspots .
Q. How can researchers address discrepancies in reported catalytic activity across studies?
Methodological Answer:
- Parameter Harmonization : Compare reaction conditions (temperature, solvent, catalyst loading) across studies to identify critical variables .
- Controlled Replication : Reproduce high-yield protocols with strict inert atmosphere controls (e.g., argon) to exclude oxygen-mediated deactivation .
- Catalyst Characterization : Use XPS (X-ray photoelectron spectroscopy) to verify catalyst oxidation states and surface composition .
Q. What stability considerations are critical for long-term storage of the compound?
Methodological Answer:
- Storage Conditions : Store under inert gas (N or Ar) at −20°C in amber vials to prevent photodegradation .
- Desiccants : Include molecular sieves (3Å) to mitigate hydrolysis of the trimethylstannyl group .
- Stability Monitoring : Perform periodic LC-MS checks to detect decomposition products (e.g., free pyridinol derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
